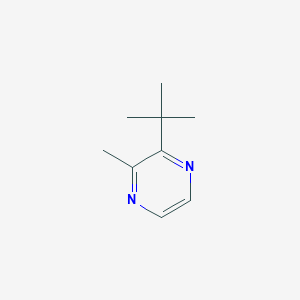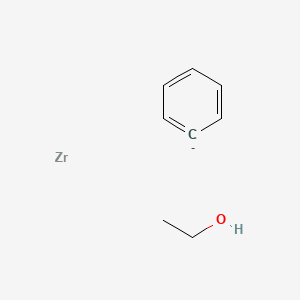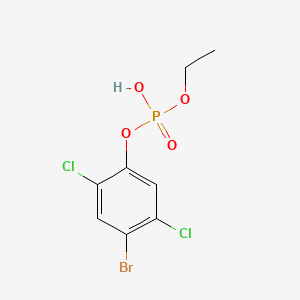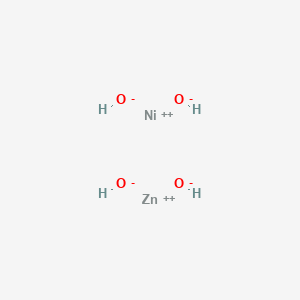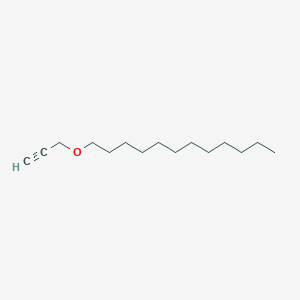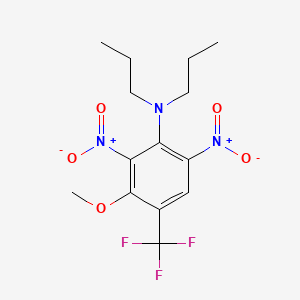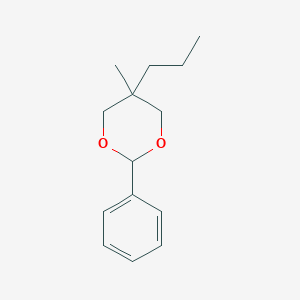
5-Methyl-2-phenyl-5-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-phenyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of insecticides and anti-foaming agents.
Wirkmechanismus
The mechanism by which 5-Methyl-2-phenyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Methyl-2-phenyl-5-propyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
41277-91-2 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-9-14(2)10-15-13(16-11-14)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
InChI-Schlüssel |
CCCPRXFUVJKNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(COC(OC1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


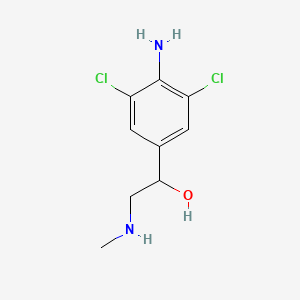

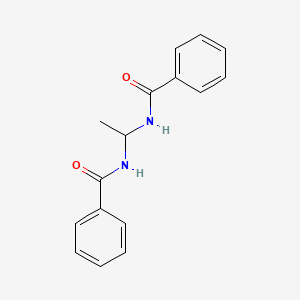
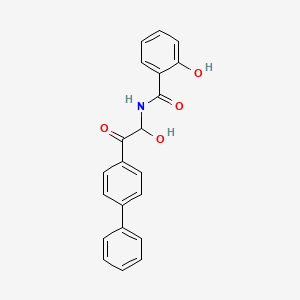
![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
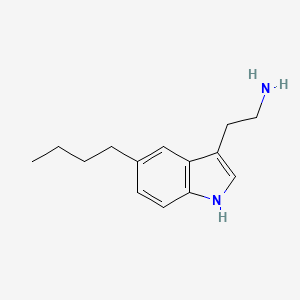
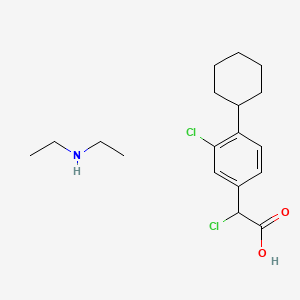
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
